3-Bromo-2-nitrothiophene
Overview
Description
3-Bromo-2-nitrothiophene is a chemical compound that has been studied with surface-enhanced Raman spectroscopy . The molecule has a tilted orientation with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction . An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene was reported, exploiting a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations . The calculated spectra are very close to the recorded infrared and Raman of the solid this compound .Chemical Reactions Analysis
The electrosorption of this compound on a polycrystalline gold electrode has been studied . Cyclic voltammetry measurements of the this compound were made and the oxidation and reduction potentials of the this compound at the gold electrode have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.04 . It is a solid at room temperature . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved papers.Scientific Research Applications
Electrosorption Studies
The electrosorption of 3-bromo-2-nitrothiophene on polycrystalline gold electrodes has been examined through surface-enhanced Raman spectroscopy (SERS). This study revealed that the molecule exhibits a tilted orientation, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting with the gold surface. This interaction was further supported by UV-Vis spectrum analysis and density functional theory (DFT) calculations, providing insights into the molecule's adsorption behavior and electrochemical properties (Jbarah, 2021).
Synthesis of Thienoanellierten Derivatives
This compound has been used in the synthesis of thioether derivatives, leading to the creation of new thienoanellierten structures such as Thieno[3,2-b][1,4]oxazines and Thieno[3,2-b][1,4]thiazines. This process involves the reaction with bifunctional reagents and subsequent reduction and ring closure, highlighting its versatility in organic synthesis (Erker, 1998).
Structure-Activity Relationships
Research on the structure and electronic properties of a series of biologically active 2-nitrothiophenes, including this compound, used molecular orbital methods to correlate experimental activity against bacteria with calculated properties like HOMO energies and atomic charges. This study aids in understanding the biological activity of these compounds (Morley & Matthews, 2006).
Synthesis of Chalcone Analogues
The compound has been involved in the synthesis of α,β-unsaturated ketones as chalcone analogues via a SRN1 mechanism. This innovative method opens doors for the creation of a wide variety of chalcone analogues, demonstrating the chemical versatility of this compound (Curti, Gellis, & Vanelle, 2007).
Safety and Hazards
The safety information for 3-Bromo-2-nitrothiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-nitrothiophene is the gold electrode surface. The compound interacts directly with the gold surface, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group playing key roles .
Mode of Action
This compound exhibits a tilted orientation when adsorbed on the gold electrode surface. This orientation allows the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group to interact directly with the gold surface .
Biochemical Pathways
The compound’s interaction with the gold surface suggests it may influenceelectrochemical pathways .
Pharmacokinetics
The compound’s interaction with the gold surface and its electrosorption suggest that it may have unique pharmacokinetic properties .
Result of Action
The electrosorption of this compound on a gold electrode results in a reversible redox behavior in the anodic and cathodic scan direction . This suggests that the compound may have potential applications in electrochemical systems.
Action Environment
The action of this compound is influenced by its environment. Specifically, the compound’s interaction with the gold surface and its resulting electrosorption behavior suggest that the surface properties of the gold electrode play a crucial role in the compound’s action .
Properties
IUPAC Name |
3-bromo-2-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHKIRPUMUUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360913 | |
Record name | 3-bromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24430-27-1 | |
Record name | 3-bromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the bromine atom on the thiophene ring influence the reactivity of 3-bromo-2-nitrothiophene in nucleophilic substitution reactions?
A: Research has shown that this compound exhibits higher reactivity towards nucleophilic substitution compared to its isomer, 2-bromo-3-nitrothiophene []. This difference in reactivity is attributed to the position of the bromine atom relative to the nitro group. In this compound, the bromine atom is in the β-position, while in 2-bromo-3-nitrothiophene, it's in the α-position. This positioning influences the electron density distribution across the thiophene ring, making the β-position more susceptible to nucleophilic attack. []
Q2: What insights can be gained from the Hammett plot analysis of the reaction of this compound with substituted thiophenoxides?
A: The reaction of this compound with various substituted thiophenoxide ions in methanol was studied to understand the electronic effects governing the reaction mechanism []. Plotting the logarithm of the reaction rate constant (log k) against the Hammett σ°-constants for the substituted thiophenoxides yielded a linear relationship. The negative ρ-value obtained from the slope of this plot indicates that the reaction proceeds through an electron-deficient transition state, further confirming the proposed nucleophilic aromatic substitution mechanism [].
Q3: Beyond nucleophilic substitutions, what other synthetic applications have been explored for this compound?
A: this compound serves as a valuable precursor in synthesizing diverse thieno-annulated heterocyclic compounds []. For instance, it was employed as a starting material in the synthesis of a racemic thieno analogue of Diltiazem, a medication with potential calcium channel blocking properties []. This synthesis highlights the versatility of this compound in constructing complex heterocyclic systems with potential pharmaceutical relevance [].
Q4: Are there any studies exploring the electrochemical behavior of this compound?
A: Yes, the electrosorption of this compound on a gold surface has been investigated using surface-enhanced Raman spectroscopy (SERS) []. This research aimed to understand the molecule's adsorption behavior on metal surfaces, which could have implications for various fields, including electrocatalysis and sensor development [].
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